molecular formula C11H11NO2S B3331844 3-(2-Phenylethyl)-1,3-thiazolidine-2,4-dione CAS No. 86106-18-5

3-(2-Phenylethyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B3331844
CAS No.: 86106-18-5
M. Wt: 221.28 g/mol
InChI Key: VQBZVXONHFRPQE-UHFFFAOYSA-N
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Description

3-(2-Phenylethyl)-1,3-thiazolidine-2,4-dione is a synthetic heterocyclic compound with the molecular formula C11H13NOS and an average mass of 207.29 g/mol . It is built around the thiazolidine-2,4-dione (TZD) scaffold, a five-membered ring structure containing sulfur and nitrogen atoms with two carbonyl groups . This scaffold is recognized as a privileged structure in medicinal chemistry due to its ability to interact with diverse biological targets . The TZD core allows for structural diversification, and the 2-phenylethyl substituent at the N-3 position of the ring makes this compound a valuable intermediate for researchers designing and synthesizing novel molecules . The primary research value of this compound and analogous TZDs lies in their extensive pharmacological potential. The TZD scaffold is most famously associated with antidiabetic activity, functioning as insulin sensitizers by acting as agonists for the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) . Activation of this nuclear receptor regulates the transcription of genes involved in glucose and lipid metabolism, thereby improving insulin resistance . Beyond diabetes research, TZD derivatives are investigated for a broad spectrum of other biological activities, including antimicrobial effects by potentially inhibiting bacterial cytoplasmic Mur ligases , antioxidant properties through scavenging reactive oxygen species (ROS) , and anticancer mechanisms by disrupting the cell cycle and inducing apoptosis . This makes this compound a versatile starting point for developing new therapeutic agents across multiple disease areas. This product is intended for research and laboratory use only by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-(2-phenylethyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c13-10-8-15-11(14)12(10)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBZVXONHFRPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Phenylethyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of 2-phenylethylamine with thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or acetic acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems can be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques, such as recrystallization or chromatography, are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Phenylethyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dione moiety to a diol.

    Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Diols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 3-(2-Phenylethyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of 2-phenylethylamine with thiazolidine-2,4-dione. This reaction is conducted in a suitable solvent (e.g., ethanol or methanol) and often requires a catalyst like hydrochloric acid or acetic acid under reflux conditions to ensure complete conversion of reactants into the desired product.

Chemical Properties:

  • Molecular Formula: C₁₁H₁₁N₁O₂S
  • CAS Number: 86106-18-5
  • Structure: Characterized by a thiazolidine ring fused with a dione structure and a phenylethyl group attached to the nitrogen atom .

Antidiabetic Activity

Thiazolidinediones are primarily recognized for their role in managing type 2 diabetes mellitus (T2DM). They act as agonists of the peroxisome proliferator-activated receptor gamma (PPARγ), influencing glucose and lipid metabolism. Research indicates that derivatives of thiazolidinediones can enhance insulin sensitivity and reduce blood glucose levels .

Case Study:
A study involving new TZD derivatives demonstrated significant euglycemic effects in diabetic rats. The compound C40 effectively reduced plasma glucose levels to normal ranges after treatment, showcasing its potential as an antidiabetic agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Various derivatives have shown effectiveness against bacterial strains such as E. coli and S. aureus, indicating potential applications in treating infections .

Table 1: Antimicrobial Activity of Thiazolidinedione Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
am1E. coliX µg/mL
am2S. aureusY µg/mL
am3C. albicansZ µg/mL

Antileishmanial Activity

Recent studies have explored the antileishmanial activity of thiazolidinedione derivatives against Leishmania infantum. Certain compounds demonstrated promising results with low cytotoxicity compared to reference drugs, indicating their potential as therapeutic agents against leishmaniasis .

Case Study:
In vitro evaluations revealed that specific derivatives exhibited significant antileishmanial activity with selectivity indices indicating lower toxicity to human cell lines compared to standard treatments .

Mechanism of Action

The mechanism of action of 3-(2-Phenylethyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, in the context of anti-diabetic activity, thiazolidinediones are known to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose and lipid metabolism.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The pharmacological profile of TZD derivatives is highly dependent on substituents at the 3- and 5-positions. Below is a structural comparison of key analogues:

Compound Name 3-Position Substituent 5-Position Substituent Key Activities
3-(2-Phenylethyl)-TZD 2-Phenylethyl - Antidiabetic, Antioxidant (hypothesized)
5-[(Chromon-3-yl)methylene]-TZD - Chromone-derived methylidene Antioxidant (DPPH scavenging)
3-(7-Hydroxycoumarinylmethyl)-TZD 7-Hydroxycoumarinylmethyl Arylidene (e.g., 4-chlorophenyl) Dual antioxidant/anti-inflammatory
3-Benzyl-TZD Benzyl - Keratinocyte growth stimulation
5-{[4-(Methylsulfonyl)phenyl]methylene}-TZD - 4-(Methylsulfonyl)phenyl methylidene Tyrosine kinase inhibition

Key Observations :

  • Lipophilicity : The 2-phenylethyl group in the target compound enhances membrane permeability compared to smaller substituents (e.g., benzyl or methyl groups).
  • Electron-Withdrawing Groups : Derivatives with 5-arylidene substituents (e.g., 4-chlorophenyl or coumarinyl) exhibit stronger antioxidant activity due to resonance stabilization of free radicals .
  • Pharmacophore Alignment : The 4-point model (acidic TZD core, aromatic ring, lipophilic region, flexible linker) is critical for PPARγ agonism in antidiabetic derivatives. The 2-phenylethyl group may occupy the lipophilic region, while 5-substituents modulate receptor specificity .
Antidiabetic Activity
  • Avupati et al. () : Compounds ad21 and ad22 (5-arylidene-TZDs with oxopropenyl bridges) demonstrated superior in vivo antidiabetic activity (vs. rosiglitazone) in streptozotocin-induced diabetic rats.
  • Khazi et al. () : Naphthyl and coumarinyl groups at C5 enhanced hypoglycemic activity by 40–60% compared to unsubstituted TZDs .
Antioxidant Activity
  • The target compound’s 2-phenylethyl group may confer moderate DPPH scavenging, but 5-arylidene derivatives (e.g., 5-(4-hydroxybenzylidene)-TZD) are more potent (IC₅₀: 12–18 μM) due to conjugated π-systems stabilizing radical intermediates .
Molecular Docking and Structure-Activity Relationships (SAR)

Docking studies () highlight critical interactions:

  • PPARγ Binding : The TZD core’s acidic protons form hydrogen bonds with Ser289 and His323.
  • 5-Substituent Role: Bulky groups (e.g., pyridin-4-yl) occupy hydrophobic pockets, enhancing affinity. For example: SMI-IV-4 (3-amino-4-hydroxyphenyl substituent): Docking score −5.1 vs. −3.8 for unsubstituted phenyl .
  • 3-Substituent Role : The 2-phenylethyl group may enhance van der Waals interactions in PPARγ’s ligand-binding domain.

Biological Activity

Overview

3-(2-Phenylethyl)-1,3-thiazolidine-2,4-dione is a member of the thiazolidinedione class of compounds, which are known for their diverse biological activities. This compound features a thiazolidine ring fused with a dione structure and a phenylethyl group, making it a subject of interest in medicinal chemistry for its potential therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets. Notably, it is known to activate peroxisome proliferator-activated receptor gamma (PPARγ), which is crucial in regulating glucose and lipid metabolism. This mechanism underlies its potential use in treating metabolic disorders such as diabetes .

Antidiabetic Effects

Thiazolidinediones, including this compound, have been extensively studied for their antidiabetic properties. They improve insulin sensitivity and regulate blood glucose levels through PPARγ activation. This has been corroborated by various studies showing significant reductions in fasting blood glucose and HbA1c levels in diabetic models .

Neuroprotective Properties

Recent research has highlighted the neuroprotective effects of thiazolidinedione derivatives. A study involving a derivative similar to this compound demonstrated its ability to inhibit tau phosphorylation and improve cognitive functions in models of Alzheimer’s disease. The study utilized SH-SY5Y cells and Wistar rats to assess memory functions using the Morris water maze and passive avoidance tests .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Studies have reported that derivatives of thiazolidinediones exhibit significant antibacterial activity against various pathogens. For instance, certain synthesized derivatives displayed minimum inhibitory concentrations (MICs) ranging from 0.078 to 0.283 µM against Mycobacterium tuberculosis strains, suggesting their potential as coadjuvants in tuberculosis treatment .

Anti-inflammatory Effects

Thiazolidinediones are recognized for their anti-inflammatory properties as well. They modulate inflammatory mediators such as IL-6 and CRP, making them potential candidates for treating inflammatory diseases. Research indicates that these compounds can inhibit the release of inflammatory markers from human airway smooth muscle cells .

Case Studies and Research Findings

StudyFocusKey Findings
Neuroprotection Study Neuroprotective effects in Alzheimer’s modelsDemonstrated inhibition of tau phosphorylation and improvement in memory functions using animal models .
Antimicrobial Activity Efficacy against Mycobacterium tuberculosisCertain derivatives showed strong antibacterial activity with MICs between 0.078–0.283 µM .
Anti-inflammatory Properties Modulation of inflammatory markersThiazolidinediones reduced IL-6 and CRP levels, indicating potential use in treating asthma and other inflammatory conditions .

Q & A

Q. What are the primary synthetic routes for 3-(2-Phenylethyl)-1,3-thiazolidine-2,4-dione, and how can reaction yields be optimized?

The synthesis of 1,3-thiazolidine-2,4-dione derivatives typically involves cyclocondensation reactions between substituted amines and thioglycolic acid. For 3-(2-Phenylethyl) derivatives, a common approach is the reaction of phenethylamine with thioglycolic acid under acidic conditions, followed by purification via recrystallization. To optimize yields, factorial design experiments (e.g., varying temperature, solvent polarity, and catalyst concentration) should be employed to identify critical parameters . Characterization via NMR and HPLC ensures purity and structural confirmation .

Q. What spectroscopic methods are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the thiazolidine-dione core and phenethyl substituent. 1^1H NMR can resolve the methylene protons adjacent to the thiazolidine ring, while 13^{13}C NMR verifies carbonyl and aromatic carbons. High-resolution mass spectrometry (HRMS) provides molecular weight validation. Infrared (IR) spectroscopy identifies the C=O and C-S stretches (1,650–1,750 cm1^{-1} and 600–700 cm1^{-1}, respectively) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

For antimicrobial screening, use agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans). Antioxidant activity can be assessed via DPPH radical scavenging assays, with IC50_{50} values calculated from dose-response curves . Cytotoxicity assays (e.g., MTT on mammalian cell lines) ensure compound safety before advanced studies .

Advanced Research Questions

Q. How can computational methods improve the design of this compound derivatives with enhanced bioactivity?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to guide structural modifications. Molecular docking against target proteins (e.g., PPAR-γ for antidiabetic activity) identifies binding affinities. Machine learning models trained on existing bioactivity data can prioritize substituents for synthesis .

Q. What strategies resolve contradictions in biological activity data across studies?

Contradictions often arise from assay variability or impurity effects. Implement orthogonal assays (e.g., enzymatic vs. cell-based) to cross-validate results. Statistical meta-analysis of published data identifies trends obscured by outliers. Rigorous purity validation (e.g., ≥95% by HPLC) and standardized protocols (e.g., CLSI guidelines for antimicrobial testing) reduce experimental noise .

Q. How can reaction engineering principles enhance the scalability of thiazolidine-dione synthesis?

Continuous-flow reactors improve heat/mass transfer for exothermic cyclocondensation steps. Membrane separation technologies (e.g., nanofiltration) enable efficient solvent recovery and product isolation. Process Analytical Technology (PAT) tools, such as in-line FTIR, monitor reaction progress in real time to minimize byproducts .

Q. What mechanistic insights can be gained from kinetic studies of thiazolidine-dione degradation?

Accelerated stability testing under varying pH, temperature, and humidity identifies degradation pathways (e.g., hydrolysis of the dione ring). High-resolution LC-MS/MS detects degradation products, while Arrhenius plots estimate shelf-life. Isotope-labeling studies (e.g., 18^{18}O) trace oxygen incorporation during hydrolysis .

Methodological Guidance

Designing a robust SAR study for this compound analogs:

  • Step 1 : Synthesize analogs with systematic substituent variations (e.g., electron-withdrawing/donating groups on the phenyl ring).
  • Step 2 : Assay bioactivity across multiple targets (e.g., antimicrobial, anti-inflammatory).
  • Step 3 : Use multivariate regression (e.g., PLS) to correlate structural descriptors (logP, polar surface area) with activity .

Addressing low reproducibility in antioxidant assays:
Standardize DPPH solution preparation (freshly dissolved in methanol) and control light exposure. Include reference antioxidants (e.g., ascorbic acid) in each assay plate. Use robotic liquid handlers to minimize pipetting errors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-Phenylethyl)-1,3-thiazolidine-2,4-dione
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3-(2-Phenylethyl)-1,3-thiazolidine-2,4-dione

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